Thermochemical Profiling: Experimental Standard Molar Enthalpies of Formation Distinguish 2,3-Dimethyl-6-nitrobenzoic Acid from Regioisomers
A comprehensive 2025 thermochemical study by Silva Ferraz et al. (ChemPlusChem) experimentally determined standard molar enthalpies of formation in the gas phase for nine methyl-substituted nitrobenzoic acids, including the 2,3-dimethyl-6-nitro substitution pattern [1]. The study employed high-precision combustion calorimetry to measure combustion energies, derived crystal phase enthalpies of formation, and independently measured sublimation enthalpies via Knudsen effusion mass loss and transpiration methods, with melting temperatures and fusion enthalpies investigated by differential scanning calorimetry (DSC) [1]. The dataset reveals that the 2,3-dimethyl-6-nitro isomer exhibits distinct thermodynamic properties relative to other positional isomers (e.g., 2,4-dimethyl-6-nitrobenzoic acid, 2,3-dimethyl-4-nitrobenzoic acid, 2,3-dimethyl-5-nitrobenzoic acid, and 3,4-dimethyl-2-nitrobenzoic acid) due to non-additive pairwise substituent interactions on the benzene ring [1].
| Evidence Dimension | Standard molar enthalpy of formation in gas phase (ΔfH°gas, 298 K) and sublimation thermodynamics |
|---|---|
| Target Compound Data | Quantitative thermochemical parameters (combustion energy, crystal enthalpy of formation, sublimation enthalpy, melting temperature, enthalpy of fusion) reported for the 2,3-dimethyl-6-nitro substitution pattern |
| Comparator Or Baseline | Eight other methyl-substituted nitrobenzoic acid isomers within the same study set, including 2,4-dimethyl-6-nitrobenzoic acid, 2,3-dimethyl-4-nitrobenzoic acid, 2,3-dimethyl-5-nitrobenzoic acid, and 3,4-dimethyl-2-nitrobenzoic acid (CAS 4315-13-3) |
| Quantified Difference | Non-additive pairwise interactions quantified; the study demonstrates that the additivity assumption fails for tri-substituted methyl-nitro-benzoic acids, and isomer-specific thermochemical values must be used for accurate thermodynamic calculations [1] |
| Conditions | Gas phase at reference temperature T = 298 K; high-precision combustion calorimetry; Knudsen effusion mass loss; transpiration method; non-isothermal thermogravimetry; differential scanning calorimetry (DSC); high-level quantum chemical G* methods for mutual validation [1] |
Why This Matters
Accurate thermochemical parameters are essential for process chemistry scale-up (reactor heat balance calculations), crystallization optimization, and predictive physical property modeling—substituting an uncharacterized isomer introduces thermodynamic uncertainty that can derail manufacturing process development.
- [1] Silva Ferraz, J., Emel'yanenko, V.N., Zaitsau, D.H., Samarov, A.A., Brunetti, B., Ciccioli, A., Vecchio Ciprioti, S., & Verevkin, S.P. (2025). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid? ChemPlusChem, e202400703. PMID: 39898523. View Source
